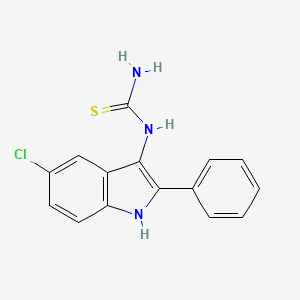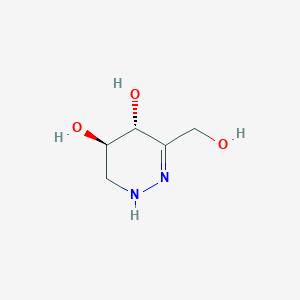![molecular formula C41H32O11 B13094212 [(2R)-2-benzoyloxy-2-[(2R,3S,4R,5R)-3,4,5-tribenzoyloxyoxolan-2-yl]ethyl] benzoate](/img/structure/B13094212.png)
[(2R)-2-benzoyloxy-2-[(2R,3S,4R,5R)-3,4,5-tribenzoyloxyoxolan-2-yl]ethyl] benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2R)-2-benzoyloxy-2-[(2R,3S,4R,5R)-3,4,5-tribenzoyloxyoxolan-2-yl]ethyl] benzoate is a complex organic compound characterized by multiple benzoyloxy groups attached to a central oxolane ring. This compound is notable for its intricate stereochemistry, which includes several chiral centers, making it a subject of interest in stereochemical studies and synthetic organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-2-benzoyloxy-2-[(2R,3S,4R,5R)-3,4,5-tribenzoyloxyoxolan-2-yl]ethyl] benzoate typically involves the esterification of corresponding hydroxyl groups with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bonds. The process can be summarized as follows:
Starting Materials: The synthesis begins with the preparation of the oxolane ring, which is then functionalized with hydroxyl groups.
Esterification: The hydroxyl groups are esterified using benzoyl chloride in the presence of a base like pyridine.
Purification: The product is purified using column chromatography to isolate the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
[(2R)-2-benzoyloxy-2-[(2R,3S,4R,5R)-3,4,5-tribenzoyloxyoxolan-2-yl]ethyl] benzoate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Hydrolysis: Benzoic acid and the corresponding alcohol.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
[(2R)-2-benzoyloxy-2-[(2R,3S,4R,5R)-3,4,5-tribenzoyloxyoxolan-2-yl]ethyl] benzoate has several scientific research applications:
Chemistry: Used as a model compound in stereochemical studies and for the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the synthesis of complex organic molecules and as a precursor for various functional materials.
Mécanisme D'action
The mechanism of action of [(2R)-2-benzoyloxy-2-[(2R,3S,4R,5R)-3,4,5-tribenzoyloxyoxolan-2-yl]ethyl] benzoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in biological systems, the compound may undergo hydrolysis to release active metabolites that exert their effects by binding to target proteins and modulating their activity. The exact pathways and molecular targets can vary based on the specific context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [(2R,3R,4R)-3-(benzoyloxy)-4-fluoro-4-methyl-5-oxooxolan-2-yl]methyl benzoate
- [(1R,4R,5R,6S)-5-[(benzoyloxy)methyl]-4,5,6-trihydroxy-2-cyclohexen-1-yl] benzoate
Uniqueness
[(2R)-2-benzoyloxy-2-[(2R,3S,4R,5R)-3,4,5-tribenzoyloxyoxolan-2-yl]ethyl] benzoate is unique due to its multiple benzoyloxy groups and the presence of several chiral centers, which contribute to its complex stereochemistry. This complexity makes it a valuable compound for studying stereochemical effects in chemical reactions and for developing new synthetic strategies.
Propriétés
Formule moléculaire |
C41H32O11 |
|---|---|
Poids moléculaire |
700.7 g/mol |
Nom IUPAC |
[(2R)-2-benzoyloxy-2-[(2R,3S,4R,5R)-3,4,5-tribenzoyloxyoxolan-2-yl]ethyl] benzoate |
InChI |
InChI=1S/C41H32O11/c42-36(27-16-6-1-7-17-27)47-26-32(48-37(43)28-18-8-2-9-19-28)33-34(49-38(44)29-20-10-3-11-21-29)35(50-39(45)30-22-12-4-13-23-30)41(51-33)52-40(46)31-24-14-5-15-25-31/h1-25,32-35,41H,26H2/t32-,33-,34+,35-,41-/m1/s1 |
Clé InChI |
IAWBDGWDEQIAPH-MJSUJZIKSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C(=O)OC[C@H]([C@@H]2[C@@H]([C@H]([C@H](O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
SMILES canonique |
C1=CC=C(C=C1)C(=O)OCC(C2C(C(C(O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


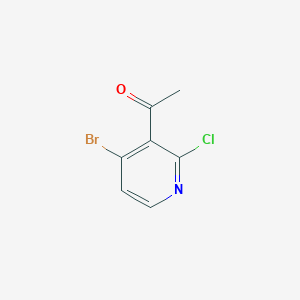
![5-(4-Chlorophenyl)-6,7-diethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13094136.png)
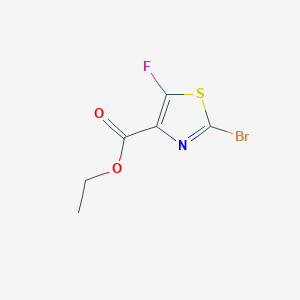


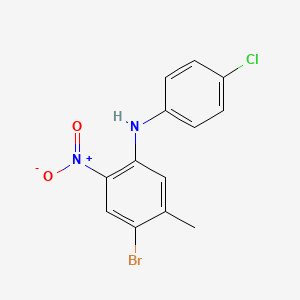
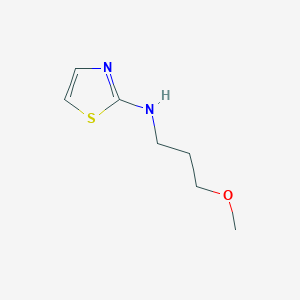
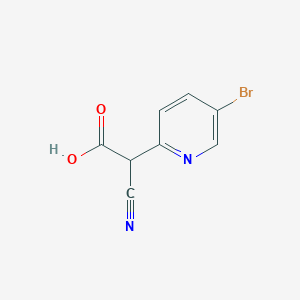

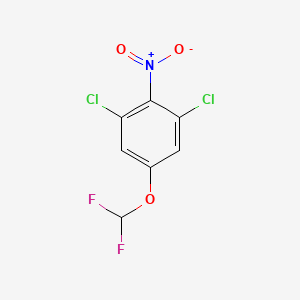
![7-Bromo-[1,2,5]thiadiazolo[3,4-c]pyridin-4(5H)-one](/img/structure/B13094190.png)

